molecular formula C8H2F5NO B1410764 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile CAS No. 1803789-86-7

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B1410764
CAS No.: 1803789-86-7
M. Wt: 223.1 g/mol
InChI Key: RAQOCTIYNSNFMA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is a versatile fluorinated aromatic building block designed for research and development in medicinal chemistry and agrochemical science. This compound integrates multiple fluorine atoms and a trifluoromethoxy group, a combination known to significantly influence the physicochemical properties of molecules, such as enhancing their metabolic stability, lipophilicity, and membrane permeability . These characteristics make it a valuable intermediate for constructing novel active ingredients. Its primary research application lies in the synthesis of advanced scaffolds for potential pharmaceuticals and agrochemicals. The benzonitrile group can be further functionalized, for instance, via nucleophilic aromatic substitution (S N Ar), to introduce various heterocyclic systems . The presence of the trifluoromethoxy (OCF 3 ) group is of particular interest, as this moiety is a recognized pharmacophore in numerous FDA-approved drugs, contributing to enhanced biological activity and stability . Researchers can leverage this compound in the exploration of new enzyme inhibitors, such as branched-chain amino acid transaminases (BCATs), which are relevant targets in oncology , or in the development of the next generation of active compounds. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOCTIYNSNFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination and Nucleophilic Substitution Approach

Overview:
This method involves starting from a suitably substituted aromatic precursor, such as 2,4-difluorobenzonitrile , followed by electrophilic or nucleophilic fluorination to introduce the trifluoromethoxy group at the 6-position.

Key Steps:

Research Findings:
Patents indicate that fluorination of aromatic rings with alkali metal fluorides (e.g., potassium fluoride) in the presence of phase transfer catalysts under elevated temperatures can yield fluorinated intermediates. The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide ion generated in situ.

Aryl Nitrile Synthesis via Sandmeyer-Type Reactions

Overview:
This classical approach involves synthesizing the nitrile derivative through diazotization of amino precursors followed by Sandmeyer reactions with copper cyanide.

Process:

  • Step 1: Nitration of suitable aromatic amines to obtain amino derivatives.
  • Step 2: Diazotization of amino groups to diazonium salts.
  • Step 3: Copper-catalyzed substitution with copper cyanide to install the nitrile group.

Research Data:
Patents describe that starting from 2,4,5-trifluoroaniline , diazotization followed by cyanide substitution can produce the desired benzonitrile. This method is advantageous for high purity but often requires careful control of reaction conditions to minimize by-products.

Fluorination of Precursors Using Elemental Fluorine or Fluorinating Agents

Overview:
Fluorination of aromatic compounds with elemental fluorine or specialized reagents like diethylaminosulfur trifluoride (DAST) can yield the trifluoromethoxy derivatives.

Key Points:

  • Use of elemental fluorine at low temperatures to selectively fluorinate the aromatic ring.
  • Alternatively, employing nucleophilic trifluoromethoxy transfer reagents under controlled conditions.

Research Findings:
Recent studies demonstrate that fluorination of precursors such as 2,4-difluorobenzonitrile with elemental fluorine, followed by trifluoromethoxy substitution, can produce the target compound with moderate to high yields.

Multistep Synthesis via Aromatic Substitution and Functional Group Interconversions

Step Description Conditions References
1 Synthesis of 2,4-difluorobenzonitrile Chlorination, fluorination Patent CA2090768A, Patent EP0433124A1
2 Introduction of trifluoromethoxy group Nucleophilic substitution with trifluoromethoxide Patent CA2090768A, Recent literature
3 Final nitrile functionalization Diazotization and cyanide substitution Patent CA2090768A, Patent US6399807B1

Note:
This multistep approach allows precise control over regioselectivity and fluorination but requires rigorous purification protocols.

Catalytic Fluorination Using Transition Metal Catalysts

Recent research indicates that transition metal catalysis, especially copper-based systems, can facilitate aromatic fluorination and trifluoromethoxy substitution under mild conditions.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Direct fluorination + nucleophilic substitution 2,4-difluorobenzonitrile Potassium fluoride, trifluoromethoxide Elevated temperature, phase transfer catalysts Moderate to high High regioselectivity
Sandmeyer reaction 2,4,5-trifluoroaniline Sodium nitrite, copper cyanide Cold diazotization, reflux Good purity Well-established
Elemental fluorine fluorination Aromatic precursors Elemental fluorine Low temperature, controlled atmosphere Variable Direct fluorination
Multistep aromatic substitution Chlorinated intermediates Fluorinating agents, trifluoromethoxy reagents Controlled temperature, purification steps Variable High purity

Notes & Considerations

  • The choice of method depends on the available starting materials, desired yield, and purity.
  • Handling of fluorinating reagents and elemental fluorine requires specialized equipment and safety protocols.
  • Recent advances favor catalytic and multistep approaches for better regioselectivity and environmental safety.

The preparation of 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is feasible through multiple pathways, primarily involving aromatic fluorination, nitrile formation via diazotization, and trifluoromethoxy group introduction via nucleophilic substitution or fluorination techniques. The most efficient and scalable methods, as evidenced by patents and recent research, involve initial synthesis of fluorinated benzonitriles followed by regioselective trifluoromethoxy substitution under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated Pharmaceuticals:
The incorporation of fluorine into drug molecules can enhance their biological activity and metabolic stability. 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is utilized as a building block in the synthesis of fluorinated pharmaceutical compounds. Its unique electronic properties contribute to the improved efficacy of drugs by influencing their interactions with biological targets.

Case Study: Antiviral Agents
Research has shown that fluorinated compounds can exhibit potent antiviral activities. For instance, derivatives of this compound have been investigated for their potential use in developing antiviral agents against diseases like influenza and HIV. The trifluoromethoxy group enhances lipophilicity, facilitating better cell membrane penetration .

Agrochemical Applications

Pesticide Development:
this compound serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its fluorinated structure contributes to the potency and selectivity of these compounds, making them effective against a wide range of pests while minimizing environmental impact .

Case Study: Herbicide Synthesis
In a study focused on the synthesis of new herbicides, researchers utilized this compound as a key intermediate. The resulting herbicides demonstrated enhanced efficacy compared to non-fluorinated analogs, highlighting the importance of fluorination in agrochemical development .

Material Science Applications

Polymer Chemistry:
The compound is also explored for its potential applications in polymer chemistry. Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. This compound can be used to create specialty polymers with tailored properties for specific applications .

Case Study: Coatings and Films
Research into fluoropolymer coatings has indicated that incorporating this compound can enhance the durability and hydrophobicity of films used in various industrial applications. These coatings are particularly useful in environments that require resistance to solvents and high temperatures.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsAntiviral agentsEnhanced biological activity
AgrochemicalsHerbicide synthesisImproved efficacy and selectivity
Material ScienceSpecialty polymersIncreased thermal stability

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substitution Pattern and Electronic Effects

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Electronic Features
2,4-Difluoro-6-(trifluoromethoxy)benzonitrile 2-F, 4-F, 6-OCF₃, 1-CN 223.10 Strong electron-withdrawing effects
2-Chloro-6-(trifluoromethoxy)benzonitrile 2-Cl, 6-OCF₃, 1-CN 221.56 Moderate EW effect (Cl < F)
5-Amino-2-(trifluoromethoxy)benzonitrile 5-NH₂, 2-OCF₃, 1-CN 202.14 Electron-donating NH₂ alters reactivity
3-(Trifluoromethoxy)benzonitrile 3-OCF₃, 1-CN 187.11 Less steric hindrance at meta position
2-Fluoro-6-(4-methylphenoxy)benzonitrile 2-F, 6-O-C₆H₄(CH₃), 1-CN 241.23 Electron-donating methylphenoxy group

Key Observations :

  • Electron-Withdrawing Capacity: The trifluoromethoxy group (-OCF₃) and fluorine substituents in the target compound create a stronger electron-deficient aromatic ring compared to chloro or methylphenoxy analogs, enhancing its reactivity in nucleophilic substitution or cross-coupling reactions .

Reactivity Insights :

  • The target compound’s fluorine atoms facilitate nucleophilic aromatic substitution (SNAr) but may compete with the nitrile group in reactions requiring regioselectivity .
  • In contrast, 5-amino-2-(trifluoromethoxy)benzonitrile’s NH₂ group enables Schiff base formation or urea coupling, expanding its utility in medicinal chemistry .

Critical Differences :

  • Pharmaceutical Utility: The target compound’s fluorine density enhances metabolic stability in drug candidates compared to non-fluorinated analogs .
  • Photocatalytic Utility : 4-(Trifluoromethoxy)benzonitrile outperforms the target compound in fluorophosgene generation due to optimized fragmentation kinetics .

Biological Activity

Overview

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8_8H2_2F5_5NO. Its structure includes both difluoro and trifluoromethoxy groups attached to a benzonitrile core, which endows it with unique chemical properties that are of significant interest in biological research and medicinal chemistry.

The compound is characterized by its ability to participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction processes, and cross-coupling reactions. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a suitable candidate for drug design and enzyme inhibition studies.

In medicinal chemistry, the mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects against various diseases.

Biological Activity

Research has indicated that this compound exhibits promising biological activity in several areas:

  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Studies suggest that its structural features may enhance its efficacy against certain bacterial strains.
  • Anticancer Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. This inhibition can lead to decreased proliferation of pathogenic cells, particularly in cancer and infectious diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : In a study focusing on various synthesized compounds, this compound was tested against multiple cancer cell lines. The results indicated that it demonstrated significant cytotoxicity with IC50_{50} values comparable to established chemotherapeutic agents .
  • Enzyme Targeting : Research involving enzyme assays revealed that the compound effectively inhibited key enzymes related to cancer metabolism. This suggests potential applications in targeted cancer therapies .
  • Comparative Analysis : When compared to similar compounds lacking the trifluoromethoxy group, this compound exhibited enhanced biological activity due to its unique electronic properties imparted by the fluorinated groups .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against select bacterial strains
AnticancerCytotoxicity against MCF-7 and MEL-8
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: IC50_{50} Values for Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-715.63
DoxorubicinMCF-714.00

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile?

Answer:
The synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For this compound, key steps include:

  • Fluorination : Use of anhydrous KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) to introduce fluorine atoms regioselectively .
  • Trifluoromethoxy introduction : Reaction with trifluoromethylating agents (e.g., CF3O− sources) under inert atmospheres. Copper-mediated coupling can enhance selectivity .
  • Nitrile formation : Conversion of aryl halides to nitriles via Rosenmund-von Braun reaction with CuCN or Pd-catalyzed cyanation .
    Validation : Monitor intermediates via 19F^{19}\text{F} NMR to track regiochemistry and purity .

Advanced: How do electron-withdrawing substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The trifluoromethoxy (-OCF3_3) and fluorine substituents create a strong electron-deficient aromatic ring, which:

  • Enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to increased electrophilicity at the para position .
  • Affects reaction rates : Competitive deactivation via resonance effects may require elevated temperatures or stronger bases (e.g., Cs2_2CO3_3) .
    Methodological Insight : Computational DFT studies can map charge distribution to predict reactive sites. Transient spectroscopy (e.g., UV-vis) may reveal charge-transfer complexes during photoredox reactions .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

  • 19F^{19}\text{F} NMR : Critical for confirming fluorine and trifluoromethoxy group positions. Chemical shifts for -OCF3_3 typically appear at δ -58 to -60 ppm .
  • IR Spectroscopy : The nitrile (C≡N) stretch appears near 2220–2240 cm1^{-1}; trifluoromethoxy C-O-C vibrations at 1250–1300 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of -OCF3_3 or F).

Advanced: What mechanistic role does fluorophosgene play in the compound’s decomposition under photocatalytic conditions?

Answer:
Under visible-light photocatalysis, single-electron reduction of the nitrile group can trigger fragmentation into fluorophosgene (COF2_2) and benzonitrile derivatives. This occurs via:

  • Radical anion intermediate : Generated via organic photosensitizers (e.g., eosin Y), leading to C-CN bond cleavage .
  • Detection : Fluorophosgene is indirectly identified via 19F^{19}\text{F} NMR by trapping with alcohols to form carbonate byproducts .
    Implications : Decomposition pathways must be controlled in reactions requiring anhydrous conditions.

Basic: How can researchers ensure purity and stability during storage?

Answer:

  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. Confirm purity via HPLC (C18 column, MeOH/H2_2O mobile phase) .
  • Storage : Store under argon at -20°C in amber vials to prevent hydrolysis of -OCF3_3 or nitrile groups.

Advanced: What computational insights exist regarding electronic effects on reactivity?

Answer:

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites. For this compound, the meta position to -OCF3_3 shows highest electron deficiency .
  • Hammett Parameters : The -OCF3_3 group has a σp_p value of +0.35, significantly activating the ring toward nucleophilic attack .

Advanced: What challenges arise in regioselective functionalization of this compound?

Answer:

  • Competing Reactivity : Fluorine and -OCF3_3 groups direct substituents to specific positions. For example, electrophilic substitution favors the 5-position (ortho to fluorine, meta to -OCF3_3) .
  • Mitigation : Use steric directing groups (e.g., bulky boronic acids in Suzuki couplings) or Lewis acids (e.g., BF3_3) to modulate regioselectivity .

Basic: What solvents are compatible with this compound in reaction setups?

Answer:

  • Polar aprotic solvents : DMF, DMSO, or acetonitrile for SNAr reactions.
  • Avoid protic solvents : Methanol/water mixtures may hydrolyze -OCF3_3 over time .
  • Low solubility : In nonpolar solvents (hexane), sonication or heating (40–60°C) improves dissolution .

Advanced: How is photocatalysis applied to generate reactive intermediates from this compound?

Answer:

  • Photoredox catalysis : Organic dyes (e.g., Ru(bpy)32+_3^{2+}) or eosin Y promote single-electron transfer (SET), enabling C-CN bond cleavage to release COF2_2 .
  • Applications : In situ-generated COF2_2 synthesizes carbamates or ureas via cyclization with amines .

Advanced: How can researchers analyze and mitigate byproduct formation in reactions?

Answer:

  • Byproduct Identification : Use LC-MS or GC-MS to detect hydrolyzed products (e.g., carboxylic acids from nitrile hydrolysis) .
  • Mitigation Strategies :
    • Add molecular sieves to scavenge water.
    • Optimize reaction stoichiometry to minimize over-functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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